2-Bromo-4-(cyclopropylmethoxy)-1-fluorobenzene
Overview
Description
2-Bromo-4-(cyclopropylmethoxy)-1-fluorobenzene is an organic compound with the molecular formula C10H10BrFO It is a derivative of benzene, featuring bromine, fluorine, and a cyclopropylmethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(cyclopropylmethoxy)-1-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Cyclopropylmethoxylation: The attachment of a cyclopropylmethoxy group to the benzene ring.
These reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated systems are employed to maintain consistent quality and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(cyclopropylmethoxy)-1-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-Bromo-4-(cyclopropylmethoxy)-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(cyclopropylmethoxy)-1-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the cyclopropylmethoxy group, contribute to its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to desired effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler analog with only bromine and fluorine substituents.
2-Bromo-4-chloro-1-fluorobenzene: Contains a chlorine atom instead of the cyclopropylmethoxy group.
4-Bromofluorobenzene: Lacks the cyclopropylmethoxy group and has a different substitution pattern.
Uniqueness
2-Bromo-4-(cyclopropylmethoxy)-1-fluorobenzene is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
2-bromo-4-(cyclopropylmethoxy)-1-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c11-9-5-8(3-4-10(9)12)13-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSAQUSKFUYLPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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